2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Description

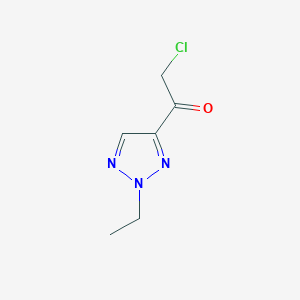

2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a triazole-derived ketone featuring a 2-ethyl substituent on the triazole ring and a chloroacetyl group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocyclic scaffolds and bioactive molecules. Its structure combines the electron-deficient triazole core with a reactive chloroacetone moiety, enabling diverse nucleophilic substitutions and cycloaddition reactions .

Properties

IUPAC Name |

2-chloro-1-(2-ethyltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-2-10-8-4-5(9-10)6(11)3-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYAYGLQZJMFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909348-07-7 | |

| Record name | 2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 2-ethyl-1H-1,2,3-triazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted triazole derivatives.

Oxidation: Formation of triazole oxides or other oxidized products.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 2-ethyl-1H-1,2,3-triazole with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is conducted in an organic solvent such as dichloromethane at low temperatures to optimize yield and control the reaction rate.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

- Antifungal Activity: Compounds derived from this triazole have been studied for their efficacy against various fungal pathogens. Case Study: A derivative exhibited significant antifungal activity against Candida species, showcasing its potential in treating fungal infections .

- Antibacterial Properties: Research indicates that certain derivatives can inhibit bacterial growth effectively. Example: A synthesized triazole derivative demonstrated promising results against resistant strains of Staphylococcus aureus .

Materials Science

The compound is utilized in developing novel materials with specific properties:

-

Polymer Development: It acts as a building block for creating polymers with enhanced thermal and chemical resistance.

Data Table: Polymer Properties

Polymer Type Thermal Stability (°C) Chemical Resistance Triazole-based Polymer >250 Excellent against solvents

Biological Studies

In biochemical research, this compound functions as a probe to study enzyme activities and protein interactions:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogues differ in substituents on the triazole ring or the ethanone group, influencing reactivity, stability, and applications. Below is a comparative analysis:

Physicochemical Comparisons

- Stability : The ethyl group on the triazole in the target compound may enhance steric protection of the acetyl group, improving stability compared to methyl-substituted analogues .

Biological Activity

2-Chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a synthetic compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethyl-1H-1,2,3-triazole with chloroacetyl chloride. This reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that 1,2,3-triazoles can inhibit various bacterial strains and fungi. The specific compound this compound has been evaluated for its potential as an antifungal agent. Preliminary data suggest it may inhibit the growth of certain fungal pathogens effectively .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A structure–activity relationship (SAR) study indicated that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In particular, modifications to the triazole ring can enhance potency against cancer cells while minimizing toxicity to normal cells .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific enzymes or receptors in target cells. The triazole moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance binding affinity and specificity towards biological targets.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison was made with other triazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Chloro-1-(2-methyltriazol) | Structure | Moderate | Low |

| 2-Chloro-1-(phenyltriazol) | Structure | High | Moderate |

| 2-Chloro-1-(isopropyltriazol) | Structure | Low | High |

The presence of the ethyl group in 2-Chloro-1-(2-ethyltriazol) enhances its chemical reactivity and biological activity compared to other derivatives lacking this substituent.

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

Study on Antifungal Activity : A study conducted by researchers at MDPI evaluated various triazole compounds against Candida species. The findings suggested that modifications in the substituents significantly impacted antifungal potency.

Cytotoxicity Assessment : In a study published in PMC, triazole derivatives were screened for cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity while maintaining lower toxicity levels in non-cancerous cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.